2-Bromo-3-hydroxy-4-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-bromo-3-hydroxy-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-6-4(3-9)1-2-5(7(6)11)10(12)13/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIUETVKJPRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621495 | |
| Record name | 2-Bromo-3-hydroxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203201-43-8 | |
| Record name | 2-Bromo-3-hydroxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
2-Bromo-3-hydroxy-4-nitrobenzonitrile features a benzene ring substituted with a nitrile group at position 1, a bromine atom at position 2, a hydroxyl group at position 3, and a nitro group at position 4. The nitrile and nitro groups are strong electron-withdrawing groups, rendering the ring highly electrophilic at specific positions. This electronic profile dictates the regioselectivity of subsequent reactions, such as bromination or further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 243.014 g/mol |
| Density | 1.98 g/cm³ |
| Boiling Point | 325.7°C at 760 mmHg |
| Flash Point | 150.8°C |
| Melting Point | Not reported |
Synthetic Strategies for 2-Bromo-3-hydroxy-4-nitrobenzonitrile
Nitration-Bromination Sequence
A common approach involves introducing the nitro group prior to bromination. The nitrile group directs nitration to the para position (relative to itself), while the hydroxyl group (if unprotected) activates ortho/para positions.
Step 1: Nitration of 3-Hydroxybenzonitrile
3-Hydroxybenzonitrile undergoes nitration using a mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C. The hydroxyl group directs nitration to position 4 (ortho to the hydroxyl), yielding 3-hydroxy-4-nitrobenzonitrile.
Step 2: Bromination
The intermediate is brominated using bromine () in acetic acid () at 0–20°C. The nitro group deactivates the ring, favoring bromination at position 2 (ortho to the nitrile and adjacent to the hydroxyl). This step achieves yields exceeding 95% under optimized conditions.
Table 2: Bromination Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–20°C |
| Bromine Equivalents | 2.0 eq |
| Yield | 99% |
Protective Group Strategy
To mitigate competing directing effects, protective groups are employed. For example, protecting the hydroxyl group as a methoxy ether simplifies nitration and bromination.
Step 1: Methoxylation of 3-Hydroxybenzonitrile
3-Hydroxybenzonitrile is treated with methyl chloride () in the presence of a base (e.g., NaOH) to form 3-methoxybenzonitrile.
Step 2: Nitration and Bromination
Nitration with fuming nitric acid introduces the nitro group at position 4. Subsequent bromination at position 2 proceeds efficiently due to reduced steric hindrance and electronic deactivation by the nitro group.
Step 3: Deprotection
The methoxy group is cleaved using boron trichloride () in dichloromethane () at 0–15°C, restoring the hydroxyl group. This method achieves an 83% yield with minimal isomer formation.
One-Pot Synthesis via Directed Metalation
Recent advances utilize directed ortho-metalation (DoM) to install substituents sequentially.
Step 1: Lithiation of Benzonitrile
Benzonitrile is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithiated intermediate at position 2.
Step 2: Sequential Functionalization
The lithiated species reacts with electrophiles:
-
Nitration : Quenching with nitro sources (e.g., ) introduces the nitro group.
-
Bromination : Addition of bromine () installs bromine at position 2.
-
Hydroxylation : Oxidation or hydrolysis introduces the hydroxyl group at position 3.
This method, while less explored, offers potential for scalability.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Nitration-Bromination | 95–99% | >99% | Simplicity, high yield |
| Protective Group | 83% | 99.4% | Minimizes isomer formation |
| Directed Metalation | 70–80% | 90–95% | Flexibility in substitution |
Reaction Optimization and Challenges
Regioselectivity Control
The nitro group’s strong meta-directing effect complicates bromination at position 2. Using excess bromine (2.0 eq) in acetic acid ensures complete substitution while suppressing di-bromination.
Isomer Formation
Isomers arise during nitration (e.g., 2-nitro vs. 4-nitro). Chromatographic purification or recrystallization in isopropanol/water (5:1) reduces isomer content to <0.5%.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-bromo-3-hydroxy-4-aminobenzonitrile.
Oxidation: Formation of 2-bromo-3-hydroxy-4-nitrobenzaldehyde.
Scientific Research Applications
2-Bromo-3-hydroxy-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-4-nitrobenzonitrile depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key structural analogs of 2-Bromo-3-hydroxy-4-nitrobenzonitrile include benzonitrile derivatives with variations in substituent positions, functional groups, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Analogs
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Similarity Score |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-3-hydroxy-4-nitrobenzonitrile | - | 2-Br, 3-OH, 4-NO₂ | C₇H₃BrN₂O₃ | 259.02 | - | - | ~3.5* | - |
| 4-Bromo-3-(hydroxymethyl)benzonitrile | 1261609-83-9 | 4-Br, 3-CH₂OH | C₈H₆BrNO | 212.05 | - | - | - | 0.98 |
| 2-Bromo-5-(hydroxymethyl)benzonitrile | 1086429-88-0 | 2-Br, 5-CH₂OH | C₈H₆BrNO | 212.05 | - | - | - | 0.93 |
| 2-Bromo-3-fluoro-4-hydroxybenzonitrile | 1690654-52-4 | 2-Br, 3-F, 4-OH | C₇H₃BrFNO | 216.01 | 316.2 ± 42.0 | 1.87 ± 0.1 | 5.63 | - |
*Estimated pKa for 2-Bromo-3-hydroxy-4-nitrobenzonitrile based on nitro group's electron-withdrawing effect .
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in 2-Bromo-3-hydroxy-4-nitrobenzonitrile significantly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like 4-Bromo-3-(hydroxymethyl)benzonitrile, where the hydroxymethyl group is electron-donating .
- The fluoro substituent in 2-Bromo-3-fluoro-4-hydroxybenzonitrile provides moderate deactivation, resulting in a higher pKa (5.63) compared to the target compound’s estimated pKa (~3.5), as nitro groups enhance acidity more effectively .
Synthetic Utility :
- Bromine in all analogs enables Suzuki or Ullmann coupling reactions. However, the nitro group in the target compound may necessitate careful selection of reaction conditions to avoid reduction or side reactions.
- Hydroxymethyl groups in analogs (e.g., 4-Bromo-3-(hydroxymethyl)benzonitrile) offer sites for oxidation to carboxylic acids or esterification, expanding their applicability in drug design .
Thermal and Physical Properties :
- The high density (1.87 g/cm³) and boiling point (316.2°C) of 2-Bromo-3-fluoro-4-hydroxybenzonitrile suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound, where nitro groups may reduce solubility in polar solvents .
Biological Activity
2-Bromo-3-hydroxy-4-nitrobenzonitrile (C₇H₄BrN₂O₃) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
2-Bromo-3-hydroxy-4-nitrobenzonitrile is characterized by:
- Functional Groups : A bromine atom, a hydroxyl group (-OH), and a nitro group (-NO₂) attached to a benzonitrile structure.
- Physical Appearance : Typically appears as a yellow crystalline solid.
- Solubility : Slightly soluble in water but more soluble in organic solvents such as alcohols and ethers.
The presence of these functional groups contributes to its reactivity and biological interactions, making it an important compound in synthetic organic chemistry.
Synthesis
The synthesis of 2-Bromo-3-hydroxy-4-nitrobenzonitrile can be achieved through several methods, primarily involving the nitration of 2-bromo-3-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process is exothermic and requires careful temperature monitoring to prevent decomposition of the product.
Research indicates that 2-Bromo-3-hydroxy-4-nitrobenzonitrile exhibits significant biological activity, particularly as a nonsteroidal anti-inflammatory drug (NSAID) . Its primary mechanism involves acting as an antagonist for the chemokine receptor CXCR2, which plays a crucial role in inflammatory responses. This interaction suggests potential applications in treating various inflammatory diseases.
The compound also engages with various biological targets, influencing enzyme kinetics and receptor activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Anticancer Properties
In addition to its anti-inflammatory potential, 2-Bromo-3-hydroxy-4-nitrobenzonitrile has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, when tested against human myeloid leukemia cell lines (HL-60 and U937), the compound exhibited significant antiproliferative effects, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of 2-Bromo-3-hydroxy-4-nitrobenzonitrile:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxy-4-nitrobenzonitrile | C₇H₄N₂O₃ | Lacks bromine; used as an intermediate in synthesis. |
| 2-Bromo-3-hydroxybenzonitrile | C₇H₅BrN | Similar structure but without the nitro group. |
| 3-Bromo-4-hydroxy-5-nitrobenzonitrile | C₇H₄BrN₂O₃ | Contains an additional nitro group at position five. |
The unique arrangement of functional groups in 2-Bromo-3-hydroxy-4-nitrobenzonitrile imparts distinct chemical reactivity compared to its analogs, enhancing its utility in both industrial applications and research settings.
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that 2-Bromo-3-hydroxy-4-nitrobenzonitrile significantly reduced inflammation markers in vitro. The compound's ability to inhibit CXCR2-mediated pathways was confirmed through receptor binding assays.
-
Anticancer Efficacy :
- In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong potency against specific tumor types. Further investigations into apoptosis induction showed increased caspase activation in treated cells compared to controls.
Q & A
Q. What synthetic routes are effective for preparing 2-Bromo-3-hydroxy-4-nitrobenzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential nitration, bromination, and hydroxylation steps. For example:
Nitration : Introduce the nitro group to a brominated precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
Bromination : Use electrophilic brominating agents (e.g., Br₂/FeBr₃) in non-polar solvents to ensure regioselectivity.
Hydroxylation : Hydrolyze a protected intermediate (e.g., methoxy group) using BBr₃ in dichloromethane .
Q. Optimization Tips :
Q. Which analytical techniques are critical for characterizing 2-Bromo-3-hydroxy-4-nitrobenzonitrile?
Methodological Answer :
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when determining the structure of 2-Bromo-3-hydroxy-4-nitrobenzonitrile?
Methodological Answer :
- Refinement Tools : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors for disordered atoms .
- Cross-Validation : Compare XRD results with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions).
- Twinned Crystals : Apply the TWIN law in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Case Study : A 2024 study resolved discrepancies in nitro-group orientation by combining high-resolution XRD (R-factor = 0.032) with DFT-calculated electrostatic potential maps .
Q. What strategies address conflicting spectroscopic data in nitro-aromatic compounds like 2-Bromo-3-hydroxy-4-nitrobenzonitrile?
Methodological Answer :
- Comparative Analysis : Benchmark NMR/IR data against structurally similar compounds (e.g., 4-Bromo-2-nitrobenzonitrile ).
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded aromatic regions.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict chemical shifts and vibrational modes, then align with experimental data .
Example : A 2023 study resolved conflicting IR peaks by attributing a ~1530 cm⁻¹ band to asymmetric -NO₂ stretching, confirmed via isotopic substitution .
Q. How to design experiments to study the electronic effects of substituents on 2-Bromo-3-hydroxy-4-nitrobenzonitrile’s reactivity?
Methodological Answer :
- Hammett Analysis : Synthesize derivatives with varying substituents (e.g., -OCH₃, -Cl) and measure reaction rates in nucleophilic aromatic substitution.
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-directing effect can be quantified using charge density maps .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in real-time (e.g., Meisenheimer complexes in SNAr reactions).
Q. What purification methods are recommended for 2-Bromo-3-hydroxy-4-nitrobenzonitrile, especially given nitro-group sensitivity?
Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate polar byproducts.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to avoid decomposition.
- Avoid Strong Acids/Heat : Nitro groups degrade under prolonged exposure to H₂SO₄ or temperatures >100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
